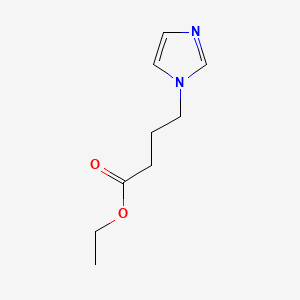

Imidazole-1-butyric acid, ethyl ester

Description

Significance of Imidazole (B134444) Core Structures in Advanced Organic and Medicinal Chemistry

The imidazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. researchgate.netjopir.in Its unique electronic and structural properties make it a privileged scaffold in drug discovery and a versatile component in materials science. jopir.in The imidazole nucleus is naturally present in vital biomolecules, including the amino acid histidine and the neurotransmitter histamine, which underscores its fundamental biological relevance. researchgate.net

In medicinal chemistry, the imidazole core is a key pharmacophore found in a wide array of therapeutic agents. jchemrev.comresearchgate.net Its derivatives have demonstrated a remarkable spectrum of biological activities, including antifungal (e.g., Clotrimazole, Miconazole), anticancer (e.g., Dacarbazine), antiprotozoal (e.g., Metronidazole), and anti-inflammatory properties. jchemrev.comnih.gov The success of these drugs has spurred extensive research into novel imidazole-based compounds. The ring's two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong binding interactions with biological targets like enzymes and receptors. researchgate.netnih.gov Furthermore, its aromaticity and stability, coupled with its capacity for diverse substitutions at its carbon and nitrogen atoms, allow for fine-tuning of a molecule's steric and electronic properties to optimize potency and selectivity. ijsrtjournal.com Structure-activity relationship (SAR) studies have been crucial in guiding the rational design of new imidazole-based drugs with improved therapeutic profiles. researchgate.netjopir.in

Fundamental Relevance of Carboxylic Acid Ester Functional Groups in Synthetic and Mechanistic Chemistry

The carboxylic acid ester is one of the most fundamental and widely utilized functional groups in synthetic and mechanistic chemistry. Characterized by a carbonyl center adjacent to an ether linkage, esters are central to both biological processes and industrial applications. They are found in nature as fats, oils, and the characteristic fragrances of many fruits and flowers.

In synthetic chemistry, the Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol under acidic catalysis, remains a classic and reliable method for ester formation. Esters are valuable intermediates because their reactivity can be precisely controlled. They are generally less reactive than acid chlorides or anhydrides, which makes them stable under a variety of reaction conditions, yet they are susceptible to nucleophilic acyl substitution. This reactivity allows for their conversion into a range of other functional groups. For instance, hydrolysis of an ester regenerates the parent carboxylic acid and alcohol, a reaction of immense importance in both the laboratory (e.g., saponification for soap making) and biological systems (e.g., enzymatic cleavage by esterases). They can also be converted to amides, other esters (transesterification), or reduced to form primary alcohols. This synthetic versatility makes the ester group a key strategic element in the construction of complex molecules.

Current Research Trajectory and Underexplored Facets of Imidazole-1-butyric acid, ethyl ester within Academic Contexts

Imidazole-1-butyric acid, ethyl ester, also known as ethyl 4-(1H-imidazol-1-yl)butanoate, is a compound that combines the two aforementioned chemical motifs: an imidazole ring and an ethyl ester group, connected by a flexible four-carbon alkyl chain. Its synthesis would typically be achieved through the N-alkylation of imidazole with a reagent such as ethyl 4-bromobutanoate, a common strategy for producing 1-substituted imidazoles. nih.govotago.ac.nz

Despite the profound individual importance of its constituent parts, Imidazole-1-butyric acid, ethyl ester itself has not been the subject of extensive, dedicated academic research. A survey of scientific literature reveals a scarcity of studies focused specifically on its synthesis, properties, or applications. Instead, its significance is best understood by viewing it as a foundational building block or chemical intermediate. Its structure represents a simple scaffold that is ripe for chemical modification.

The research trajectory for compounds of this nature is not to study them in isolation, but to use them as starting materials for creating libraries of more complex derivatives for biological screening. For example:

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.

The imidazole ring can be further substituted at its carbon positions to modulate its electronic properties. mdpi.com

The entire molecule can serve as a ligand for metal complexes.

The underexplored nature of Imidazole-1-butyric acid, ethyl ester is its primary academic facet. It exists as a potential starting point for drug discovery programs targeting a wide range of diseases where the imidazole core is known to be effective, such as cancer, viral infections, and microbial diseases. researchgate.netijsrtjournal.comnih.gov The butyric acid ester portion provides a flexible linker and a handle for further synthetic elaboration, allowing chemists to systematically explore structure-activity relationships by varying the nature of the ester, the length of the alkyl chain, and the substitution on the imidazole ring. jst.go.jpresearchgate.net Therefore, the value of Imidazole-1-butyric acid, ethyl ester lies not in its documented applications, but in its latent potential as a versatile scaffold for future chemical and pharmacological research.

Physicochemical Properties

The following table outlines key physicochemical properties for Imidazole-1-butyric acid, ethyl ester.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | ethyl 4-(1H-imidazol-1-yl)butanoate |

| CAS Number | 76353-70-3 |

| Structure (SMILES) | CCOC(=O)CCCN1C=CN=C1 |

Data sourced from publicly available chemical databases.

Illustrative Biological Activities of Imidazole Derivatives

To contextualize the potential of Imidazole-1-butyric acid, ethyl ester as a scaffold, the table below summarizes the broad range of therapeutic applications demonstrated by various imidazole-containing compounds.

| Therapeutic Area | Examples of Imidazole-Based Drugs | Mechanism of Action (General) |

| Antifungal | Miconazole, Clotrimazole, Ketoconazole | Inhibition of ergosterol (B1671047) synthesis, disrupting fungal cell membrane integrity. researchgate.netjst.go.jp |

| Anticancer | Dacarbazine, Temsirolimus (mTOR inhibitor derivative) | DNA alkylation, inhibition of key signaling pathways like mTOR. jchemrev.comijsrtjournal.com |

| Antiprotozoal | Metronidazole, Tinidazole | Production of cytotoxic free radicals that damage DNA in anaerobic organisms. jchemrev.com |

| Anti-inflammatory | Inhibition of inflammatory mediators and enzymes like COX-2. nih.gov | |

| Antiviral | Inhibition of viral replication machinery or entry processes. nih.gov | |

| Antihypertensive | Losartan (contains an imidazole ring) | Angiotensin II receptor blockade, leading to vasodilation. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-imidazol-1-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9(12)4-3-6-11-7-5-10-8-11/h5,7-8H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNHWIOBCYOAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222667 | |

| Record name | Imidazole-1-butyric acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72338-57-9 | |

| Record name | Ethyl 1H-imidazole-1-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72338-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-butyric acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072338579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-butyric acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Imidazole 1 Butyric Acid, Ethyl Ester and Its Analogues

Direct and Indirect N-Alkylation Strategies for Imidazole (B134444) Ring Functionalization

The introduction of the ethyl butyrate (B1204436) chain at the N1 position of the imidazole ring is a critical step in the synthesis. This is typically achieved through N-alkylation, a process that can be accomplished via several distinct methodologies.

Nucleophilic Substitution Approaches to Imidazole-N1 Linkage

The most common and direct method for forming the Imidazole-N1 linkage is through a nucleophilic substitution (SN2) reaction. In this approach, the imidazole ring acts as a nucleophile, attacking an electrophilic carbon atom on the butyric acid ester chain.

The imidazole anion, generated by deprotonation with a suitable base, attacks an ethyl butanoate derivative bearing a leaving group at the C4 position, such as a halide (bromo, chloro) or a sulfonate (tosylate, mesylate). A typical reaction involves reacting imidazole with ethyl 4-bromobutanoate or ethyl 4-chlorobutanoate in the presence of a base like potassium carbonate (K2CO3), sodium hydride (NaH), or an organic base such as triethylamine (B128534) or diisopropylethylamine. sciforum.net The choice of base and solvent is crucial for optimizing the reaction yield. For instance, in the synthesis of benzyl (B1604629) 2-(1H-imidazol-1-yl)acetate, a related compound, the combination of K2CO3 as the base and dimethylformamide (DMF) as the solvent was found to be highly effective, yielding 88% of the product. sciforum.net

A similar approach has been documented for the synthesis of other N-alkylated imidazoles. The reaction of imidazole with ethyl chloroacetate (B1199739) in dry acetone (B3395972) using anhydrous K2CO3 is a well-established method for producing the corresponding imidazole ester intermediate. nih.gov In another example, ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate was synthesized by reacting the parent imidazole derivative with ethyl bromoacetate (B1195939) in acetonitrile (B52724) with K2CO3 and a catalytic amount of tetra-n-butylammonium bromide, achieving a 92% yield. nih.gov

The following table summarizes various conditions used for the N-alkylation of imidazole via nucleophilic substitution.

| Imidazole Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Imidazole | Ethyl chloroacetate | K2CO3 | Acetone | 82 | nih.gov |

| 2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one | Ethyl bromoacetate | K2CO3 | Acetonitrile | 92 | nih.gov |

| Imidazole | Benzyl 2-chloroacetate | K2CO3 | DMF | 88 | sciforum.net |

| Imidazole | Benzyl 2-chloroacetate | Diisopropylethylamine | CH2Cl2 | 85 | sciforum.net |

Another relevant nucleophilic approach is the aza-Michael addition, where imidazole adds to an α,β-unsaturated ester. nih.govresearchgate.net This method is particularly useful for synthesizing analogues where the linkage is not a simple alkyl chain.

Metal-Catalyzed Coupling Reactions for Imidazole Substitution

Metal catalysts offer powerful alternatives for functionalizing the imidazole ring, often providing milder reaction conditions and broader functional group tolerance. While C-H arylation is more commonly reported, principles of metal-catalyzed N-alkylation and N-arylation can be applied to the synthesis of the target compound and its analogues.

Alkali-metal doped carbons have been shown to catalyze the N-alkylation of imidazole. rsc.orgresearchgate.net For example, reacting imidazole with 1-bromobutane (B133212) over a cesium-promoted carbon catalyst (Cs+-Norit) under ultrasound activation resulted in high yields (>80%) of N-butylimidazole. rsc.org This solvent-free, green chemistry approach demonstrates the potential for solid-base catalysts in such transformations. The basicity of the alkali metal cation enhances the conversion, with cesium being more effective than sodium. rsc.orgresearchgate.net

Transition metal catalysis, particularly with nickel and palladium, is also employed for imidazole functionalization. Nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has been achieved using a Ni(OTf)2/dcype catalytic system in a tertiary alcohol solvent. nih.gov While this demonstrates C-C bond formation, similar systems can be adapted for N-alkylation. Palladium catalysts are also used for sequential C-arylation of imidazoles, which can be combined with N-alkylation steps to build complex analogues. nih.gov These methods often rely on protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, to direct the substitution to the desired position before a final N-alkylation step. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| Cs+-Norit Carbon | Imidazole, 1-Bromobutane | N-alkylation | Solid-base catalyst, Ultrasound activation, Solvent-free | rsc.org |

| Ni(OTf)2/dcype | Imidazoles, Phenol derivatives | C-H Arylation | Tertiary alcohol solvent, Good for analogue synthesis | nih.gov |

| Pd(OAc)2 / P(n-Bu)Ad2 | SEM-protected Imidazole, Bromoarenes | C-H Arylation | Sequential arylation, Programmable synthesis | nih.gov |

Esterification and Transesterification Techniques for Butyric Acid Derivatization

The ethyl ester group is the second key feature of the target molecule. This functionality is typically introduced by esterifying the corresponding carboxylic acid, 4-(1H-imidazol-1-yl)butanoic acid.

Fischer Esterification Variants and Acid-Catalyzed Processes

Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. libretexts.org The process involves heating the carboxylic acid (imidazole-1-butyric acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon for nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic attack by the alcohol (ethanol) on the activated carbonyl carbon. youtube.com

Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, forming a protonated ester. libretexts.org

Deprotonation to yield the final ester product and regenerate the acid catalyst. libretexts.org

Enzyme-Mediated and Green Chemistry Approaches to Ester Formation

As an alternative to chemical catalysis, which often requires harsh conditions, enzyme-mediated esterification presents a greener and more specific approach. Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and their ability to catalyze esterification without the need for cofactors. nih.govresearchgate.net

The enzymatic synthesis of ethyl butanoate from butanoic acid and ethanol (B145695) is a well-studied process. researchgate.netnih.gov Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B immobilized on acrylic resin), are particularly effective. mdpi.com These enzymatic reactions offer high selectivity and operate under mild conditions (e.g., lower temperatures), which can be advantageous when dealing with sensitive functional groups on the imidazole ring. mdpi.com

The optimization of enzymatic esterification involves several factors:

Enzyme Choice and Concentration: Novozym 435 is a frequently cited efficient catalyst. mdpi.com

Reactant Molar Ratio: An optimal ratio of acid to alcohol is needed to maximize conversion.

Temperature: Reactions are typically run at moderate temperatures (e.g., 40°C). mdpi.com

Solvent: While solvent-free systems are preferred for greenness, organic solvents like 1,2-dichloroethane (B1671644) can be used to improve substrate solubility. researchgate.netmdpi.com

Convergent and Divergent Synthetic Routes to the Imidazole-Butyric Acid, Ethyl Ester Scaffold

The construction of the target molecule can be approached from two main strategic viewpoints: convergent synthesis and divergent synthesis.

A divergent synthesis would begin with a pre-formed imidazole ring. This core structure would then be elaborated through a series of reactions. For Imidazole-1-butyric acid, ethyl ester, a divergent route would involve the N-alkylation of imidazole with a suitable ethyl butanoate derivative (e.g., ethyl 4-bromobutanoate), as described in section 2.1.1. This strategy is efficient if the primary goal is to create a library of analogues with different side chains attached to the imidazole nitrogen, as the same initial core is used for all targets. nih.govnih.gov

Multi-Component Reactions (MCRs) for Complex Imidazole Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product that incorporates substantial portions of all the reactants. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption. In the realm of heterocyclic chemistry, MCRs are invaluable for constructing diverse libraries of compounds, such as substituted imidazoles, which are significant scaffolds in medicinal chemistry. researchgate.net

A foundational MCR for imidazole synthesis is the Debus-Radziszewski reaction, which typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org A modification of this method, where a primary amine replaces one equivalent of ammonia, yields N-substituted imidazoles. wikipedia.org The reaction proceeds through the condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org

Modern advancements in MCRs for imidazole synthesis focus on the development of novel catalytic systems to improve yields, selectivity, and reaction conditions. Various catalysts, including acid-promoted metal-free systems and different fluoroboric acid-derived catalysts, have been explored for both three-component (3-MCR) and four-component (4-MCR) reactions. rsc.orgacs.org For instance, 3-MCRs can combine a 1,2-diketone, an aldehyde, and ammonium (B1175870) salts to create 2,4,5-trisubstituted imidazoles, while 4-MCRs can incorporate a primary amine to produce 1,2,4,5-tetrasubstituted imidazoles. rsc.org

The choice of catalyst can significantly influence the reaction's outcome, particularly in controlling the competitive formation of tri- versus tetrasubstituted imidazoles. rsc.org Research has shown that catalysts like HBF₄–SiO₂, LiBF₄, and Zn(BF₄)₂ are highly effective for these transformations. rsc.org The catalytic potency of various tetrafluoroborates has been systematically studied, revealing an order of effectiveness for promoting the reaction. rsc.org Metal-free conditions have also been developed, using acids like pivalic acid (PivOH) in a DMSO/H₂O solvent mixture at elevated temperatures to construct a range of imidazole scaffolds in good to excellent yields. acs.org

Table 1: Catalytic Systems for Multi-Component Imidazole Synthesis This table summarizes various catalysts used in multi-component reactions for the synthesis of substituted imidazoles, based on reported research findings.

| Catalyst System | Reaction Type | Substrates | Product Type | Key Findings/Yields | Reference |

|---|---|---|---|---|---|

| HBF₄–SiO₂ | 3-MCR & 4-MCR | 1,2-diketone, aldehyde, ammonium salt, (amine for 4-MCR) | Trisubstituted & Tetrasubstituted Imidazoles | Identified as a standout, recyclable catalyst for both 3-MCR and 4-MCR processes. | rsc.org |

| Zn(BF₄)₂ | 4-MCR | 1,2-diketone, aldehyde, amine, ammonium acetate | 1,2,4,5-Tetrasubstituted Imidazoles | Demonstrated high catalytic potency, following the order Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂. | rsc.org |

| Pivalic Acid (PivOH) | 3-MCR & 4-MCR | Diphenylacetylene, aldehyde, NH₄OAc, (amine for 4-MCR) | Trisubstituted & Tetrasubstituted Imidazoles | Effective metal-free system, producing yields from good to excellent (e.g., 2,4,5-triphenylimidazole). | acs.org |

| Silver(I) Acetate | MCR | Amines, aldehydes, isocyanides | 2-Imidazolines (can oxidize to imidazoles) | Promotes reactions with less reactive isocyanides or with ketones instead of aldehydes. | acs.org |

Selective Functionalization and Derivatization of Precursors

The synthesis of Imidazole-1-butyric acid, ethyl ester often involves the selective functionalization of a pre-formed imidazole ring. A primary method for achieving this is through N-alkylation, where an alkyl chain is attached to one of the nitrogen atoms of the imidazole ring. otago.ac.nznih.gov This process is crucial for producing the target compound from imidazole and a suitable butyrate precursor.

The direct N-alkylation of imidazole with an appropriate alkyl halide, such as ethyl 4-bromobutanoate, is a common and effective strategy. nih.govresearchgate.net This reaction is typically carried out in the presence of a base and a suitable solvent. The base, such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH), deprotonates the N-H of the imidazole, generating an imidazolide (B1226674) anion. otago.ac.nznih.govgoogle.com This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form the N-alkylated product. sciforum.net

The regioselectivity of alkylation is a critical consideration for unsymmetrical imidazoles, as the incoming alkyl group can attach to either of the two nitrogen atoms. otago.ac.nz The outcome is influenced by several factors, including the electronic and steric effects of substituents on the imidazole ring, the nature of the alkylating agent, and the reaction medium (neutral vs. basic). otago.ac.nz In basic conditions, electron-withdrawing groups on the imidazole ring direct the alkylation to the more remote, less sterically hindered nitrogen atom. otago.ac.nz

The choice of solvent and base can significantly impact the reaction's efficiency. For example, the synthesis of N-alkylated imidazoles has been successfully performed using acetonitrile or dimethylformamide (DMF) as solvents, with bases like K₂CO₃. nih.govsciforum.net Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. google.com

Table 2: Research Findings on N-Alkylation of Imidazole Derivatives This table presents data from various studies on the N-alkylation of imidazole and its derivatives, highlighting the reaction conditions and outcomes.

| Imidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one | Ethyl bromoacetate | K₂CO₃ / Tetra-n-butylammonium bromide | Acetonitrile | Stirred for 8h at room temperature | 92% | nih.gov |

| Imidazole | 1-Bromobutane | Alkaline carbons (Na-N, NaCs-N) | Dry media | 333 K for 120 min | ~50-70% conversion | researchgate.net |

| Imidazole | Benzyl 2-chloroacetate | K₂CO₃ | DMF | Stirred for 24h at room temperature | 88% | sciforum.net |

| Imidazole | n-Hexylbromide | None | None | Reflux for 1h | 68% | google.com |

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving the Imidazole (B134444) Nucleus

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is considered an electron-rich aromatic system, making it more susceptible to electrophilic attack than benzene. wikipedia.org The presence of the N-1 substituent in Imidazole-1-butyric acid, ethyl ester, directs electrophilic substitution primarily to the carbon atoms of the ring. The general reactivity trend for electrophilic substitution on the imidazole ring is C-5 > C-4 > C-2. nih.gov

The substitution at the C-5 position is typically favored because the resulting cationic intermediate (a σ-complex or arenium ion) is more stabilized by resonance, including a structure where the N-1 nitrogen helps delocalize the positive charge. nih.gov Attack at the C-2 position is the least favored due to the inductive effect of the two adjacent nitrogen atoms, which makes this position the most electron-deficient carbon. nih.gov Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org The reaction proceeds through a standard three-step mechanism: generation of a strong electrophile, nucleophilic attack by the imidazole ring to form a carbocation intermediate, and subsequent removal of a proton to restore aromaticity.

| Position | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| C-5 | Most Reactive | Formation of the most stable cationic intermediate through resonance. nih.gov |

| C-4 | Moderately Reactive | Intermediate is less stable than at C-5. |

| C-2 | Least Reactive | Inductive electron withdrawal by two adjacent nitrogen atoms makes it the most acidic and least nucleophilic carbon. nih.gov |

Nucleophilic Additions and Ring-Opening Reactions

Generally, the electron-rich nature of the imidazole ring makes it resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it, which are absent in Imidazole-1-butyric acid, ethyl ester. researchgate.net However, nucleophilic substitution can occur at the carbon atoms adjacent to the nitrogen atoms under specific conditions. askfilo.com

Ring-opening reactions of the imidazole nucleus are not common due to its aromatic stability. Nevertheless, certain conditions can lead to cleavage of the ring. For instance, N-substituted imidazoles can undergo stereoselective ring opening when treated with electron-deficient acetylenes and water. acs.org This reaction is proposed to proceed through the formation of a zwitterionic intermediate, which is then quenched by water, leading to a rearranged, ring-opened product. acs.org

Tautomerism and Prototropic Equilibria of Imidazole-1-butyric acid, ethyl ester

Prototropic tautomerism is a key feature of the parent imidazole molecule, which exists as two equivalent forms due to the migration of a proton between the N-1 and N-3 atoms. In Imidazole-1-butyric acid, ethyl ester, the N-1 position is alkylated, meaning this type of annular tautomerism is not possible.

However, the molecule can participate in prototropic equilibria through the protonation and deprotonation of the pyridine-like N-3 nitrogen. This nitrogen atom has a lone pair of electrons in an sp² orbital and acts as a Brønsted-Lowry base. nih.gov In an acidic medium, this nitrogen can be protonated to form an imidazolium cation. This equilibrium is fundamental to the acid-base properties of the molecule and influences its behavior in solution. The protonation state of the N-3 atom can significantly affect the electron density of the ring and its susceptibility to chemical reactions. researchgate.net

Ester Hydrolysis and Solvolysis Pathways

The ethyl ester functional group of Imidazole-1-butyric acid, ethyl ester, can be cleaved through hydrolysis. This reaction, which splits the ester into its constituent carboxylic acid and alcohol, can be catalyzed by either acid or base. wikipedia.org

Acid-Catalyzed Ester Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of an ester is a reversible equilibrium process. chemguide.co.uk The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid, and an excess of water to shift the equilibrium toward the products. libretexts.orgchemguide.co.uk The mechanism is the reverse of the Fischer esterification.

The process involves several key steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695). chemguide.co.uk

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding Imidazole-1-butyric acid. libretexts.org

Base-Catalyzed Ester Hydrolysis (Saponification) and Irreversibility

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orgmasterorganicchemistry.com Unlike in acid catalysis, the base (e.g., hydroxide (B78521) ion, OH⁻) acts as a stoichiometric reagent rather than a catalyst. wikipedia.org

The mechanism proceeds as follows:

Nucleophilic Attack: The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. organicchemistrytutor.comyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, and the C-O bond breaks, eliminating an alkoxide ion (in this case, ethoxide, CH₃CH₂O⁻) as the leaving group. This step forms the carboxylic acid. masterorganicchemistry.comorganicchemistrytutor.com

Irreversible Deprotonation: The ethoxide ion is a strong base (stronger than the hydroxide ion) and immediately deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction. organicchemistrytutor.comstudy.comyoutube.com This final step produces the carboxylate salt (sodium or potassium imidazole-1-butyrate) and ethanol.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Role of H⁺/OH⁻ | Catalyst (regenerated) libretexts.org | Reagent (consumed) wikipedia.org |

| Reversibility | Reversible equilibrium chemguide.co.uk | Irreversible (goes to completion) masterorganicchemistry.com |

| Initial Products | Carboxylic acid and alcohol chemguide.co.uk | Carboxylate salt and alcohol organicchemistrytutor.com |

| Driving Force | Excess water shifts equilibrium. chemguide.co.uk | Irreversible deprotonation of the carboxylic acid. organicchemistrytutor.comstudy.com |

Functional Group Transformations and Derivatization Studies

The chemical structure of imidazole-1-butyric acid, ethyl ester, featuring an imidazole ring, a flexible butyric acid chain, and an ethyl ester moiety, offers multiple sites for synthetic modification. Research into its functional group transformations allows for the generation of a diverse library of derivatives for various applications.

The ethyl ester group is a versatile functional handle that can be readily converted into other functionalities, most notably carboxylic acids and different esters, through hydrolysis and transesterification reactions.

Hydrolysis to Imidazole-1-butyric acid:

The conversion of the ethyl ester to its corresponding carboxylic acid, imidazole-1-butyric acid, is a fundamental transformation. This reaction is typically achieved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The equilibrium of the reaction is driven towards the products by using a large volume of dilute acid. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. chemguide.co.uklibretexts.org This reaction, known as saponification, proceeds to completion and initially yields the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to produce the final carboxylic acid. chemguide.co.uk A related synthesis involves the catalytic reduction of the benzyl (B1604629) ester of 4-(1-imidazolyl)butyric acid using palladium on carbon in ethanol to yield the carboxylic acid. prepchem.com

Transesterification to Other Esters:

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction is also typically catalyzed by an acid or a base. The reaction involves heating the parent ester with an excess of the desired alcohol in the presence of the catalyst. For instance, reacting imidazole-1-butyric acid, ethyl ester with methanol would yield the corresponding methyl ester. Lipase (B570770) enzymes can also be utilized as biocatalysts for transesterification reactions under milder conditions. nih.gov

The table below summarizes these key transformations of the ethyl ester moiety.

| Reaction Type | Reagents and Conditions | Product | Key Characteristics |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, heat (reflux) | Imidazole-1-butyric acid | Reversible reaction; requires excess water to drive to completion. chemguide.co.uklibretexts.org |

| Basic Hydrolysis | NaOH(aq) or KOH(aq), heat (reflux), followed by acid workup | Imidazole-1-butyric acid | Irreversible reaction; forms a carboxylate salt intermediate. chemguide.co.uklibretexts.org |

| Transesterification | Excess R'OH (e.g., methanol, propanol), acid or base catalyst, heat | Imidazole-1-butyric acid, R' ester | An equilibrium process; excess of the new alcohol is used to shift the equilibrium. |

Modifications to the butyric acid chain itself, through alkylation or acylation, can introduce further structural diversity. These reactions typically target the α-carbon (the carbon atom adjacent to the ester carbonyl group) due to the acidity of its attached protons.

The formation of an enolate by treating the ester with a strong, non-nucleophilic base (such as lithium diisopropylamide, LDA) at low temperatures makes the α-carbon nucleophilic. This enolate can then react with an alkyl halide (for alkylation) or an acyl halide (for acylation) to form a new carbon-carbon bond at the alpha position. The choice of base is critical to avoid competitive nucleophilic attack at the ester carbonyl. While specific studies on the alkylation and acylation of imidazole-1-butyric acid, ethyl ester are not widely documented, the principles of ester enolate chemistry are well-established and would be the standard approach for such transformations. A potential competing reaction is the deprotonation of the C-2 proton of the imidazole ring, which is also acidic, and reaction conditions would need to be optimized to favor functionalization of the butyric acid chain.

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. nih.gov In 1-substituted imidazoles, such as imidazole-1-butyric acid, ethyl ester, electrophilic attack generally occurs at the C4 or C5 positions. nih.govuobabylon.edu.iq The C2 position is less reactive towards electrophiles because attack at this position results in a less stable cationic intermediate. uobabylon.edu.iq

Common regioselective functionalization reactions include:

Halogenation: Imidazole readily undergoes bromination or iodination. Bromination with bromine can lead to the formation of 2,4,5-tribromoimidazole, while iodination under alkaline conditions can produce 2,4,5-triiodoimidazole. uobabylon.edu.iq For a 1-substituted imidazole, halogenation would be expected to occur at the available C4 and C5 positions, and potentially the C2 position under forcing conditions.

Nitration: Nitration of the imidazole ring can be achieved using a mixture of fuming nitric acid and sulfuric acid, which typically yields the 4(5)-nitroimidazole derivative. uobabylon.edu.iqslideshare.net

Sulfonation: The imidazole ring can be sulfonated by heating with disulfuric acid, leading to the formation of imidazole-4-sulfonic acid. uobabylon.edu.iq

The specific outcomes of these reactions on imidazole-1-butyric acid, ethyl ester would depend on the precise reaction conditions employed, but the C4 and C5 positions remain the most probable sites for electrophilic substitution.

The table below outlines potential regioselective functionalization reactions of the imidazole ring.

| Reaction Type | Typical Reagents | Expected Position of Substitution | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | C4 or C5 | Ethyl 4-(4-nitro-1H-imidazol-1-yl)butanoate |

| Bromination | Br₂ in CHCl₃ | C4 and/or C5 | Ethyl 4-(4-bromo-1H-imidazol-1-yl)butanoate |

| Iodination | I₂ in alkaline solution | C4 and/or C5 | Ethyl 4-(4-iodo-1H-imidazol-1-yl)butanoate |

| Sulfonation | H₂S₂O₇, heat | C4 or C5 | Ethyl 4-(4-sulfo-1H-imidazol-1-yl)butanoate |

Role in Advanced Materials and Catalytic Systems

Imidazole-1-butyric acid, ethyl ester as a Component in Functional Material Synthesis

The unique properties of the imidazole (B134444) ring make it a valuable component in the synthesis of functional materials. Its ability to participate in hydrogen bonding, coordinate with metal ions, and respond to environmental stimuli is leveraged in the creation of advanced polymeric and optical materials.

Incorporation into Polymeric Architectures and Hybrid Materials

The imidazole moiety is integrated into polymers to impart specific functionalities such as thermal stability and bio-relevance. researchgate.net The incorporation of N-vinylimidazole, a related imidazole derivative, into homopolymers and copolymers is a widespread strategy due to the imidazole ring's high thermal stability and its presence in many biomacromolecules. researchgate.net Imidazole-1-butyric acid, ethyl ester, can serve as a functional monomer or precursor in creating such polymeric architectures. The ethyl ester group can be hydrolyzed to a carboxylic acid, which can then be used for polymerization reactions (e.g., forming polyesters or polyamides) or for grafting onto existing polymer backbones. This allows for the precise introduction of the imidazole group, tailoring the final material's properties for applications like specialized coatings or drug encapsulation systems. researchgate.net The resulting imidazole-functionalized polymers can exhibit amorphous morphologies and specific thermal characteristics, as observed in copolymers made with methyl methacrylate. researchgate.net

Applications in Optical and Electronic Materials (e.g., as fluorescent probes)

Imidazole derivatives are increasingly recognized for their unique optical properties and are used in the development of sensors and other optoelectronic devices. nih.gov The imidazole ring is a π-electron-rich aromatic system, making it a suitable scaffold for creating fluorescent probes. nih.govrsc.org These probes can be designed to detect various analytes, including nitroaromatic compounds and metal ions, through mechanisms like fluorescence quenching or enhancement. rsc.orgnih.gov

For instance, a series of N1-functionalized imidazoles have been synthesized that show high sensitivity and selectivity for picric acid, an explosive nitroaromatic compound. rsc.org The detection mechanism relies on the interaction between the electron-rich imidazole derivative and the electron-deficient nitroaromatic compound, leading to a measurable change in fluorescence. rsc.org Similarly, imidazole-functionalized metal-organic frameworks (MOFs) have been developed as highly sensitive fluorescent sensors for acetone (B3395972) and specific metal ions like Fe³⁺. nih.gov Imidazole-1-butyric acid, ethyl ester, serves as a key precursor for such materials. Its N1-substituted structure is analogous to the luminophores used in selective sensing, and the ester chain offers a versatile point for modification to fine-tune the sensor's properties or link it to a solid support. rsc.org

| Sensor System | Target Analyte | Detection Limit (LOD) | Quenching/Enhancement Mechanism | Source |

|---|---|---|---|---|

| N1-Functionalized Imidazoles | Picric Acid | 446 ppb | Fluorescence Quenching | rsc.org |

| UiO-66-NH2-IM (MOF) | Acetone | 3.6 ppm | Fluorescence Quenching | nih.gov |

| UiO-66-NH2-IM (MOF) | Fe³⁺ | 0.67 µM (0.04 ppm) | Fluorescence Quenching | nih.gov |

| UiO-66-NH2-IM (MOF) | CO₃²⁻ | 1.16 µM (0.07 ppm) | Fluorescence Enhancement | nih.gov |

Applications in Ligand Design for Transition Metal Catalysis

The nitrogen atoms in the imidazole ring are excellent coordinators for transition metals, making imidazole derivatives highly valuable as ligands in catalysis. wikipedia.org The imine-type nitrogen is a strong sigma-donor, allowing it to bind effectively to metal centers. wikipedia.org This property is exploited in the design of catalysts for a wide range of chemical transformations.

Imidazole-Based Ligands in Asymmetric Catalytic Reactions

Chiral ligands derived from imidazole are particularly important in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively. mdpi.com The imidazole ring serves as the anchor to the metal ion, while chiral auxiliaries attached to the ring create an asymmetric environment that directs the catalytic reaction. mdpi.com Such ligands have been successfully used in copper-catalyzed Henry reactions (nitroaldol reactions), conjugate additions, and the addition of dialkylzinc to aldehydes. mdpi.comupce.cz

Imidazole-1-butyric acid, ethyl ester, is a precursor for creating such chiral ligands. The ester can be converted to an amide by reacting it with a chiral amine, or reduced to a chiral alcohol. These modifications introduce the necessary chirality, which, in conjunction with the coordinating imidazole ring, can be used to prepare highly effective catalysts for asymmetric synthesis. mdpi.comresearchgate.net Studies have shown that tridentate ligands featuring two imidazole rings can lead to fast reaction times and a reversal in enantioselectivity compared to other chiral amines in the Henry reaction. upce.cz

| Ligand Type | Reaction | Key Findings | Source |

|---|---|---|---|

| Tridentate ligands with two imidazole rings | Henry Reaction (Nitroaldol) | Showed fast reaction times and moderate enantioselectivity. | upce.cz |

| Bidentate and tridentate ligands from α-amino acids and 2-phenylimidazole-4-carboxaldehyde | Henry Reaction (Nitroaldol) | Amine-linked ligands were more reactive than amide-linked ligands; enantiomeric excesses were generally poor. | mdpi.comresearchgate.net |

Role in Metal-Organic Frameworks (MOFs) and Coordination Complexes

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are widely used as ligands in MOF synthesis because the two nitrogen atoms can bridge metal centers to form extended networks. researchgate.netmdpi.com Furthermore, imidazole-dicarboxylates are multifunctional ligands with multiple potential coordination sites, including the ring nitrogens and the carboxylate oxygens. researchgate.net

The structure of Imidazole-1-butyric acid, ethyl ester, makes it suitable for creating coordination complexes and MOFs. It can act as a monodentate ligand, coordinating to a metal center through its basic nitrogen atom. wikipedia.org Alternatively, the ethyl ester can be hydrolyzed to a carboxylic acid, creating a bifunctional ligand (4-(imidazol-1-yl)butanoic acid) capable of bridging multiple metal centers through both the imidazole nitrogen and the carboxylate group. This strategy is used to build robust frameworks with tunable pore sizes and topologies for applications in molecular storage, sensing, and catalysis. wpi.edu The flexible butyrate (B1204436) chain allows for the formation of complex and potentially porous 3D structures. researchgate.net

Organocatalytic Applications of Imidazole-Derived Species

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The imidazole ring itself is an effective organocatalyst, a property derived from the nucleophilic character of its sp²-hybridized nitrogen atom. nih.govnih.gov In its neutral form, the imidazole ring can act as a nucleophilic catalyst, for example, by promoting the hydrolysis of esters. nih.gov This catalytic activity is central to the function of many hydrolytic enzymes, such as chymotrypsin (B1334515) and acetylcholinesterase, where a histidine (imidazole-containing) residue is present in the active site. nih.govnih.gov

Imidazole-derived species can catalyze reactions like the hydrolysis of acetylthiocholine (B1193921) in a concentration-dependent manner. nih.gov The catalytic efficiency increases in alkaline solutions, which suggests a key role for the lone pair of electrons on the basic N-3 nitrogen. nih.gov Imidazole-1-butyric acid, ethyl ester, contains this catalytically active imidazole core. The N-1 substituent does not inhibit the nucleophilicity of the other nitrogen atom, allowing the molecule and its derivatives to function as base or nucleophilic catalysts in various organic transformations. nih.gov

Biochemical Interaction Studies and Mechanistic Probes

Investigation of Enzyme-Ligand Interactions through Imidazole-1-butyric acid, ethyl ester Analogues

Analogues of Imidazole-1-butyric acid, ethyl ester serve as critical tools for investigating the intricate interactions between ligands and enzymes. The imidazole (B134444) moiety is a key structural feature in many biomolecules, including the amino acid histidine, and its presence in synthetic compounds allows for a detailed exploration of enzymatic mechanisms. researchgate.netnih.gov

Elucidation of Specific Binding Mechanisms at Active Sites (in vitro)

The imidazole ring is instrumental in mediating interactions with the active sites of various enzymes. Its ability to engage in multiple types of noncovalent interactions is a primary reason for its prevalence in drug discovery and molecular recognition studies. nih.govnih.gov The binding mechanisms of imidazole-based ligands are multifaceted and can involve:

Hydrogen Bonding: The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong connections with amino acid residues in an enzyme's active site. researchgate.netbohrium.com This is a critical factor in the orientation and affinity of the ligand.

Coordination Interactions: The nitrogen atoms of the imidazole ring have a notable affinity for metal ions, such as zinc, which are often present as cofactors in the catalytic sites of metalloenzymes. researchgate.netnih.gov

Hydrophobic and Van der Waals Forces: The planar, aromatic surface of the imidazole ring and associated alkyl chains, like the butyric acid ethyl ester group, can engage in hydrophobic and van der Waals interactions with nonpolar regions of the enzyme's binding pocket. nih.govresearchgate.net

Cation-π and Ion-Dipole Interactions: The electron-rich nature of the aromatic imidazole ring allows it to interact favorably with cations (cation-π interactions) or polar residues (ion-dipole interactions), further stabilizing the enzyme-ligand complex. nih.govresearchgate.net

Studies on enzymes such as insulin-degrading enzyme (IDE), a zinc metalloprotease, have utilized imidazole-derived inhibitors to probe its active site. nih.gov Docking studies and co-crystallization have revealed that these compounds can bind to both an exosite (a secondary binding site away from the catalytic center) and the catalytic site itself, providing a structural basis for their inhibitory action. nih.gov

Table 1: Intermolecular Forces in Imidazole-Enzyme Binding

| Interaction Type | Description | Relevance to Imidazole Scaffolds |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The ring's nitrogen atoms act as H-bond donors and acceptors, crucial for ligand orientation. researchgate.netbohrium.com |

| Coordination | The formation of a coordinate bond with a central metal atom, often a cofactor in an enzyme's active site. | Imidazole nitrogens readily coordinate with metal ions like Zn²⁺ in metalloproteases. researchgate.netnih.gov |

| Hydrophobic Effects | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The planar ring and alkyl side chains interact with nonpolar pockets in enzymes. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-enzyme complex. researchgate.net |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | The aromatic imidazole ring interacts with cationic residues or metal ions. nih.gov |

Modulation of Enzymatic Pathways and Mechanistic Insights (in vitro)

Imidazole-1-butyric acid, ethyl ester and its analogues can modulate enzymatic pathways through various mechanisms, most notably enzyme inhibition. By binding to an enzyme, these ligands can prevent the natural substrate from accessing the active site, thereby blocking or reducing the enzyme's catalytic activity.

For instance, research on insulin-degrading enzyme (IDE) has shown that certain imidazole-derived compounds act as reversible, competitive inhibitors. nih.gov These inhibitors demonstrate a dual binding mechanism; they initially bind to an exosite on the enzyme, which is located approximately 30 Å from the catalytic zinc ion. This initial binding event is thought to promote a conformational change in the enzyme, which then allows the inhibitor to also bind to the catalytic site, effectively blocking substrate degradation. nih.gov

Similarly, other studies have explored imidazole-based compounds as inhibitors for enzymes like urease. researchgate.net The inhibitory potential of these compounds is often linked to their ability to interact with key residues and metal ions within the enzyme's active site, thereby disrupting the catalytic cycle. researchgate.net

Design of Imidazole-Based Scaffolds for Molecular Recognition Analysis

The imidazole ring serves as a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov This versatility makes it an excellent starting point for designing libraries of compounds for molecular recognition analysis.

Exploration of Intermolecular Forces in Ligand-Target Systems

The design of imidazole-based scaffolds is fundamentally reliant on understanding and manipulating intermolecular forces. nih.govresearchgate.net The imidazole nucleus can be derivatized at multiple positions, allowing for the systematic modification of its size, shape, and electronic properties to optimize interactions with a specific biological target. researchgate.net The key intermolecular forces that are explored in these designs include:

π-π Stacking: The aromatic imidazole ring can stack with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein, contributing to binding affinity. researchgate.net

Hydrogen Bonding Networks: By adding or modifying functional groups on the imidazole scaffold, researchers can create or disrupt specific hydrogen bonds to probe their importance in the binding interaction. bohrium.com

Steric and Electronic Effects: The addition of different substituents can alter the molecule's shape (steric effects) and the electron distribution across the scaffold (electronic effects), which in turn influences how it fits into and interacts with a binding pocket. mdpi.com

Hirshfeld surface analysis is a computational tool that can be employed to visualize and quantify the various intermolecular interactions within a crystal structure, providing powerful insights for the rational design of new ligands. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functional Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For imidazole-based structures, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are changed, and the resulting effect on activity is measured. nih.gov

Key findings from SAR studies on various imidazole derivatives include:

The Imidazole Core: The presence of the imidazole ring and its N-H group is often critical, suggesting its involvement in essential hydrogen bonding with the target receptor. drugdesign.org

Substituents on the Ring: The type and position of substituents on the imidazole ring can dramatically alter activity. For example, in a series of angiotensin II receptor antagonists based on imidazole-5-carboxylic acid, descriptors like the number of chain atoms and hydrogen bond acceptors were found to be beneficial for activity. nih.gov

The Side Chain: Modifications to the side chain, such as the butyric acid ethyl ester portion, can influence properties like lipophilicity and the ability to interact with specific sub-pockets in the target. In studies of inhibitors for insulin-degrading enzyme, replacing a methyl ester with an amide or a 1,2,4-oxadiazole (B8745197) was a successful optimization strategy. nih.gov In other cases, altering the length of an alkyl chain has been shown to probe the depth of a binding pocket, with activity often peaking at an optimal chain length. drugdesign.org

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Imidazole Analogues

| Molecular Modification | Observed Effect on Activity | Inferred Mechanism | Reference |

|---|---|---|---|

| Replacement of imidazole N-H with N-methyl | Reduced activity | The N-H group is likely a critical hydrogen bond donor. | drugdesign.org |

| Homologation (lengthening) of an alkyl chain | Activity increases to an optimum length, then decreases. | Probes the size and depth of a hydrophobic pocket in the target. | drugdesign.org |

| Introduction of hydroxyl (-OH) groups | Enhanced inhibitory potential. | Formation of strong hydrogen bonds with the enzyme active site. | researchgate.net |

| Conversion of ester to amide or oxadiazole | Improved activity and stability. | Optimization of binding interactions and metabolic stability. | nih.gov |

| Substitution with electron-withdrawing groups (e.g., -CF₃) | Increased biological potency. | Enhances hydrogen bonding capabilities and conformational rigidity. | mdpi.com |

Role as Biochemical Probes in Investigating Cellular Signaling Pathways

Beyond their direct therapeutic potential, imidazole derivatives serve as valuable biochemical probes to investigate cellular functions and signaling pathways. Their ability to enter cells and report on the intracellular environment is particularly useful.

A study on imidazol-1-ylalkanoic acids demonstrated their use as extrinsic probes for the determination of intracellular pH (pHi), extracellular pH (pHo), and cell volume using 1H NMR spectroscopy. nih.gov In this system, an ester form of the probe, such as methyl imidazol-1-ylacetate, is permeable to the cell membrane. nih.gov Once inside the cell, endogenous esterase enzymes hydrolyze the ester to its corresponding carboxylic acid. nih.gov

The chemical shift of the H-2 proton on the imidazole ring is sensitive to the pH of its environment. Because the probe exists in both the intracellular and extracellular compartments, two distinct signals can be observed in the 1H NMR spectrum. The chemical shift of the intracellular probe reports on pHi, while the signal from the extracellular probe reports on pHo. Furthermore, the relative areas of these two resonance signals can be used to calculate the respective intracellular and extracellular volumes. nih.gov This methodology provides a powerful, non-invasive tool to study cellular homeostasis and the effects of various stimuli on cell signaling and physiology.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to determine the electronic wavefunctions of molecules, from which numerous properties can be derived, including molecular structure, electronic energy, and electrical properties. nih.gov

Density Functional Theory (DFT) Studies on Imidazole-1-butyric acid, ethyl ester

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For imidazole-containing compounds, DFT calculations, often using functionals like B3LYP, are performed to optimize molecular geometry and compute various electronic descriptors. ekb.egmdpi.com

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. ekb.egresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. These maps are invaluable for identifying sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions.

Studies on related imidazole (B134444) derivatives demonstrate that DFT calculations can effectively predict geometrical parameters (bond lengths and angles) and spectroscopic properties that correlate well with experimental data. mdpi.comasianpubs.org

Interactive Table: Representative DFT-Calculated Properties for Imidazole Derivatives A representative set of data that could be generated for Imidazole-1-butyric acid, ethyl ester using DFT is shown below. Note: These values are illustrative and based on findings for analogous compounds.

| Calculated Parameter | Representative Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures molecular polarity |

| Molecular Hyperpolarizability | 3.068×10⁻³⁰ esu | Relates to non-linear optical properties |

Conformation Analysis and Molecular Energetics

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Theoretical conformation analysis is used to identify the most stable (lowest energy) arrangements of atoms in a molecule. By systematically rotating torsion angles, a potential energy surface can be mapped to locate energy minima. researchgate.net

For flexible molecules like Imidazole-1-butyric acid, ethyl ester, which contains rotatable bonds in its butyric acid ethyl ester chain, multiple low-energy conformations can exist. Quantum mechanical calculations are used to determine the relative energies, enthalpies, and free energies of these different conformers. nih.gov Studies on similar ester-containing molecules show that a combination of steric and electronic effects governs conformational preferences. nih.gov Understanding the energetically accessible conformations is crucial for predicting how the molecule will fit into a biological target's binding site.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful in silico techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme. These methods are fundamental in structure-based drug design.

Prediction of Binding Affinities and Orientations (in silico)

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net The process involves sampling numerous possible conformations of the ligand within the target's binding site and scoring them based on their binding energy. uomustansiriyah.edu.iq A lower binding energy (more negative value) typically indicates a more stable and favorable interaction. nih.govresearchgate.net

For imidazole derivatives, docking studies have been used to identify key interactions, such as:

Hydrogen Bonds: Interactions between the ligand and specific amino acid residues like ARG, LYS, and THR. researchgate.net

π-π and π-cation Interactions: Stacking interactions between the imidazole ring and aromatic residues like PHE and TYR. researchgate.net

Hydrophobic Interactions: Engagement of non-polar parts of the ligand with hydrophobic pockets in the target protein. nih.gov

Interactive Table: Example Molecular Docking Results for Imidazole Derivatives This table illustrates the type of data obtained from docking studies of various imidazole-containing ligands with protein targets.

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Imidazole Derivative 1 | 14α-demethylase | -9.5 | PHE 255, ARG 96 |

| Imidazole Derivative 2 | GlcN-6-P synthase (2VF5) | -8.2 | THR 352, LYS 603 |

| Imidazolone Derivative | 4MAN | -5.88 | - |

| Imidazole-thiazole Hybrid | 5BNS | -7.5 | ARG 249, TRP 32 |

Conformational Changes and Dynamic Behavior within Binding Pockets

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. nih.gov

MD simulations can reveal:

How the binding of a ligand induces conformational changes in the protein's binding pocket. frontiersin.org

The stability of key interactions (like hydrogen bonds) over the simulation period.

The opening of transient or "hidden" binding pockets that are not apparent in static crystal structures. nih.govchemrxiv.org

This dynamic information is crucial for a more accurate assessment of binding affinity and the mechanism of action, moving beyond the rigid-protein assumption often used in initial docking studies. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Imidazole-Ethyl Ester Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. iosrjournals.org A QSAR model takes the form of an equation:

Activity = f (Physicochemical Properties / Structural Descriptors)

To build a QSAR model for a class of compounds like imidazole esters, a dataset of molecules with known activities is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include:

Electronic Descriptors: Atomic charges, electronegativities, HOMO/LUMO energies. researchgate.net

Steric Descriptors: Molecular volume, surface area, and shape indices. pku.edu.cn

Lipophilic Descriptors: LogP (the logarithm of the partition coefficient), which relates to the molecule's ability to cross cell membranes. iosrjournals.org

Topological Descriptors: Descriptors related to molecular connectivity and branching.

Statistical methods, such as Multiple Linear Regression (MLR), are used to build the model and identify the descriptors that have the most significant correlation with biological activity. researchgate.net The predictive power of a QSAR model is assessed through rigorous internal and external validation. nih.gov For imidazole derivatives, QSAR studies have shown that factors like molecular volume, shape, polarity, and lipophilicity are often important for their activity. researchgate.netrjptonline.org

Development of Predictive Models for Biochemical Properties (in silico)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of computational drug discovery. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For Imidazole-1-butyric acid, ethyl ester, predictive models could be developed to estimate its potential efficacy in various biological contexts, such as antiviral, antifungal, or enzyme inhibitory activities, which are common for imidazole derivatives. nih.govnih.govresearchgate.net

The development of a predictive QSAR model for a class of compounds including Imidazole-1-butyric acid, ethyl ester would typically involve the following steps:

Data Set Collection: A dataset of imidazole derivatives with experimentally determined biochemical activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are employed to build a model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability to new compounds.

For instance, a hypothetical QSAR model for the prediction of antifungal activity against a specific fungal protein might yield an equation that links molecular descriptors to the inhibitory activity.

Hypothetical QSAR Model for Antifungal Activity:

In this illustrative model, LogP represents the lipophilicity, Molecular Weight is a size descriptor, and HOMO energy is a quantum chemical descriptor related to the molecule's electron-donating ability. Such a model would suggest that higher lipophilicity and a higher energy of the highest occupied molecular orbital contribute positively to the antifungal activity of this class of imidazole derivatives.

The predictive power of such models is often evaluated by statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (q²). For a reliable model, q² values are typically expected to be greater than 0.5. nih.gov

Below is an interactive data table showcasing a hypothetical dataset of imidazole derivatives and their predicted biochemical properties based on a computational model.

| Compound | Molecular Weight ( g/mol ) | LogP | Predicted IC50 (µM) | Predicted Bioavailability Score |

| Imidazole-1-propionic acid, methyl ester | 156.17 | 0.85 | 12.5 | 0.55 |

| Imidazole-1-butyric acid, ethyl ester | 184.22 | 1.54 | 8.2 | 0.62 |

| Imidazole-1-pentanoic acid, propyl ester | 212.28 | 2.23 | 5.1 | 0.68 |

| Imidazole-1-acetic acid, ethyl ester | 154.17 | 0.65 | 15.8 | 0.52 |

This table presents hypothetical data for illustrative purposes.

Descriptor Analysis for Structural Determinants of Activity

Commonly analyzed descriptors for imidazole derivatives include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. The electronic properties of the imidazole ring are particularly important for its ability to engage in various biological interactions. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. Molecular weight, molecular volume, and surface area are common steric descriptors. The length and flexibility of the butyric acid chain in Imidazole-1-butyric acid, ethyl ester would be significant steric factors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. LogP (the logarithm of the partition coefficient between octanol and water) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure that describe the connectivity of atoms.

A detailed descriptor analysis for Imidazole-1-butyric acid, ethyl ester would likely reveal the importance of a balanced hydrophilic-lipophilic profile for optimal activity. The imidazole ring provides a polar, hydrogen-bonding capable moiety, while the ethyl butyrate (B1204436) portion contributes to its lipophilicity.

An interactive data table of key molecular descriptors for Imidazole-1-butyric acid, ethyl ester, calculated using computational software, is presented below.

| Descriptor | Value | Significance |

| Molecular Weight | 184.22 g/mol | Influences size and diffusion properties. |

| LogP | 1.54 | Indicates moderate lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 0 | The imidazole N-H is substituted. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the imidazole ring and the carbonyl oxygen. |

| Polar Surface Area | 41.5 Ų | Affects transport properties and interactions with polar residues. |

| HOMO Energy | -6.8 eV | Relates to the molecule's susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Relates to the molecule's susceptibility to nucleophilic attack. |

This table presents hypothetical but realistic descriptor values for illustrative purposes.

Through the integration of predictive modeling and descriptor analysis, a comprehensive computational profile of Imidazole-1-butyric acid, ethyl ester can be established. This in silico approach allows for the rationalization of structure-activity relationships and provides a valuable guide for further experimental investigation and optimization of this and related imidazole derivatives.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies Adhering to Green Chemistry Principles

The synthesis of N-substituted imidazoles, including Imidazole-1-butyric acid, ethyl ester, has traditionally relied on methods that often involve hazardous reagents and solvents. researchgate.net For instance, the N-alkylation of imidazole (B134444) rings frequently employs reagents like dimethyl sulfate (B86663) or sodium hydride in organic solvents such as N,N-dimethylformamide (DMF). researchgate.net These conventional methods can generate significant chemical waste and present environmental challenges.

Future research will focus on developing greener, more sustainable synthetic routes to Imidazole-1-butyric acid, ethyl ester. This involves adopting principles of green chemistry to reduce environmental impact, improve energy efficiency, and enhance safety. mdpi.com Key areas of exploration include the use of microwave irradiation and ultrasound-mediated synthesis, which have been shown to accelerate reaction rates, increase product yields, and reduce byproduct formation for other heterocyclic compounds like oxadiazoles. mdpi.com The use of environmentally benign solvents, such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG), is a critical aspect of this approach, as demonstrated in the green synthesis of other imidazole derivatives. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and reduces waste, a strategy successfully used for producing compounds like 1,3-butanediol (B41344) from biomass derivatives. rsc.org

| Parameter | Conventional Synthetic Methods | Potential Green Chemistry Alternatives |

|---|---|---|

| Reagents | Sodium hydride (NaH), dimethyl sulfate, various carbonates. researchgate.net | Readily available, less toxic starting materials; use of organocatalysts. jchemrev.com |

| Solvents | N,N-dimethylformamide (DMF), Toluene, Dioxane. researchgate.net | Water, Ethanol, Polyethylene glycol (PEG-600). researchgate.net |

| Energy Source | Conventional heating (reflux). nih.gov | Microwave irradiation, sonication (ultrasound). mdpi.com |

| Efficiency | Often requires longer reaction times and can produce byproducts. researchgate.net | Reduced reaction times, higher yields, and improved atom economy. mdpi.com |

| Environmental Impact | Generation of hazardous waste, use of volatile organic compounds. | Minimization of waste, use of safer solvents, energy conservation. mdpi.com |

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation (e.g., operando studies)

A deep understanding of reaction mechanisms is crucial for optimizing the synthesis and application of Imidazole-1-butyric acid, ethyl ester. While standard analytical techniques (NMR, FTIR, MS) confirm the final structure of a compound, they often fail to capture the transient intermediates and dynamic structural changes that occur during a chemical reaction. jchemrev.com

Future research will increasingly employ advanced, time-resolved analytical methods to gain deeper mechanistic insights. Operando spectroscopy , which involves characterizing a material while a reaction is in progress, is a particularly powerful approach. nih.govmdpi.com Techniques like operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can monitor the evolution of surface species and intermediates in real-time, providing a direct correlation between a catalyst's structure and its activity. mdpi.comresearchgate.net This would be invaluable for studying the synthesis of Imidazole-1-butyric acid, ethyl ester on a solid catalyst or for observing its behavior in a catalytic cycle.